molecular formula C8H6F3NO2 B114769 4-(Trifluoromethoxy)benzaldehyde oxime CAS No. 150162-39-3

4-(Trifluoromethoxy)benzaldehyde oxime

Cat. No.: B114769
CAS No.: 150162-39-3
M. Wt: 205.13 g/mol
InChI Key: SFLMISFBFTUVTD-LFYBBSHMSA-N
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Description

4-(Trifluoromethoxy)benzaldehyde oxime is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 215.14 g/mol. It is a white crystalline solid that has gained attention in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzaldehyde oxime typically involves the reaction of 4-(Trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime can be oxidized to form the corresponding nitroso compound.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Organic Synthesis

4-(Trifluoromethoxy)benzaldehyde oxime serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations:

  • Oxidation: Converts to nitrile oxides.
  • Reduction: Yields corresponding amines.
  • Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions .

Medicinal Chemistry

Research has indicated potential therapeutic properties of this compound:

  • Anticancer Activity: Studies have explored its efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .
  • Antimicrobial Properties: The compound has been investigated for its ability to combat bacterial infections, making it a candidate for drug development .

Biological Probes

The compound is being studied as a biochemical probe to understand enzyme interactions. Its mechanism involves binding to active sites of enzymes, potentially blocking their activity due to the lipophilicity imparted by the trifluoromethoxy group .

Agrochemicals

The compound is utilized in developing new agrochemicals. Its unique structure may enhance the efficacy of pesticides or herbicides, providing leads for novel formulations .

Dye Chemistry

This compound is also employed in synthesizing azo dyes that incorporate a 5(4H)-oxazolone ring, which are valuable in textile applications .

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines. The research highlighted the structure-activity relationship (SAR), indicating that modifications to the oxime group could enhance biological activity .

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)10
Compound CA549 (Lung Cancer)12

Case Study 2: Synthesis of New Azo Dyes

Research conducted on the application of this compound in dye chemistry revealed successful synthesis of novel azo dyes with enhanced stability and color properties. The findings suggest potential applications in high-performance textiles .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzaldehyde: Similar in structure but lacks the oxime group.

    3-(Trifluoromethoxy)benzaldehyde: Positional isomer with the trifluoromethoxy group at the meta position.

    4-Fluorobenzaldehyde: Contains a fluorine atom instead of the trifluoromethoxy group.

Uniqueness

4-(Trifluoromethoxy)benzaldehyde oxime is unique due to the presence of both the trifluoromethoxy and oxime groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the oxime group provides versatility in chemical reactions .

Biological Activity

4-(Trifluoromethoxy)benzaldehyde oxime is an organic compound characterized by its unique trifluoromethoxy group and oxime functionality. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C8_8H6_6F3_3NO, featuring a benzaldehyde structure with a trifluoromethoxy substituent and an oxime functional group. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and stability, which may influence its biological interactions.

PropertyValue
Molecular FormulaC8_8H6_6F3_3NO
Molecular Weight201.14 g/mol
Functional GroupsTrifluoromethoxy, Oxime

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This mechanism is facilitated by the lipophilic nature of the trifluoromethoxy group, allowing for better penetration into lipid membranes and interaction with intracellular targets.

Research Applications

This compound has been explored in various scientific domains:

  • Medicinal Chemistry : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Biochemical Probes : Used as a biochemical probe or inhibitor in enzymatic studies, contributing to our understanding of enzyme mechanisms.
  • Synthesis Intermediates : Employed as an intermediate in synthesizing more complex organic molecules.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit promising antimicrobial properties. For instance, derivatives synthesized from various substituted benzaldehydes have shown effective activity against both Gram-positive and Gram-negative bacteria. In particular, oxime esters derived from similar structures demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 3.9 µg/ml against Staphylococcus aureus .

Anticancer Activity

Studies have also evaluated the anticancer potential of related compounds. For example, a series of N-aryl derivatives exhibited excellent cytotoxicity against multiple cancer cell lines. This highlights the potential of structurally similar compounds to serve as lead compounds for developing new anticancer agents .

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with other related compounds:

Compound NameStructureUnique Features
Benzaldehyde oximeC7_7H7_7NOLacks trifluoromethyl group; simpler structure
4-Trifluoromethylbenzaldehyde oximeC8_8H6_6F3_3NOContains trifluoromethyl instead of trifluoromethoxy
4-Fluorobenzaldehyde oximeC7_7H6_6FNOContains only one fluorine; less lipophilic

The combination of the trifluoromethoxy group and the oxime functionality gives this compound distinct chemical properties that enhance its stability and reactivity compared to similar compounds.

Case Studies and Findings

Several studies have reported on the synthesis and biological evaluation of derivatives based on this compound:

  • Synthesis and Antimicrobial Evaluation : A study synthesized new oxime esters from substituted benzaldehydes and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial effects against tested strains .
  • Antioxidant Activity : Related compounds showed promising antioxidant activity through various assays such as DPPH radical scavenging and lipid peroxidation inhibition, suggesting potential applications in health-related fields .
  • Cytotoxicity Studies : Research on structurally similar compounds revealed effective cytotoxicity against cancer cell lines, emphasizing their potential as therapeutic agents .

Properties

IUPAC Name

(NE)-N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-12-13/h1-5,13H/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLMISFBFTUVTD-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430544
Record name 4-(trifluoromethoxy)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150162-39-3
Record name 4-(trifluoromethoxy)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)benzaldoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a similar manner as described in Preparation Example 1, by using 4-(trifluoromethoxy)benzaldehyde (38.02 g, 200.0 mmol), sodium hydroxide (12.00 g, 300.0 mmol) and hydrochloric acid hydroxylamine (16.68 g, 240 mmol), a white solid required compound (38.68 g, 188 mmol, 94%) was obtained.
Quantity
38.02 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16.68 g
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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